Cas no 1270480-19-7 (1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine)

1270480-19-7 structure
상품 이름:1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine
-
- 인치: 1S/C9H8Cl2F3N/c10-6-1-5(2-7(11)3-6)8(15)4-9(12,13)14/h1-3,8H,4,15H2
- InChIKey: ZNLHMXGTUGHXOO-UHFFFAOYSA-N
- 미소: C(C1=CC(Cl)=CC(Cl)=C1)(N)CC(F)(F)F
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1272011-0.05g |
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1270480-19-7 | 95% | 0.05g |
$312.0 | 2023-06-08 | |
Enamine | EN300-1272011-5.0g |
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1270480-19-7 | 95% | 5g |
$3894.0 | 2023-06-08 | |
Enamine | EN300-1272011-1.0g |
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1270480-19-7 | 95% | 1g |
$1343.0 | 2023-06-08 | |
1PlusChem | 1P01DVMO-250mg |
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1270480-19-7 | 95% | 250mg |
$885.00 | 2024-07-09 | |
1PlusChem | 1P01DVMO-1g |
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1270480-19-7 | 95% | 1g |
$1722.00 | 2024-07-09 | |
A2B Chem LLC | AX26336-50mg |
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1270480-19-7 | 95% | 50mg |
$364.00 | 2024-04-20 | |
Aaron | AR01DVV0-1g |
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1270480-19-7 | 95% | 1g |
$1872.00 | 2025-02-09 | |
A2B Chem LLC | AX26336-2.5g |
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1270480-19-7 | 95% | 2.5g |
$2805.00 | 2024-04-20 | |
Aaron | AR01DVV0-2.5g |
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1270480-19-7 | 95% | 2.5g |
$3643.00 | 2023-12-16 | |
Aaron | AR01DVV0-5g |
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine |
1270480-19-7 | 95% | 5g |
$5380.00 | 2023-12-16 |
1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine 관련 문헌
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
1270480-19-7 (1-(3,5-dichlorophenyl)-3,3,3-trifluoropropan-1-amine) 관련 제품
- 2138215-97-9(Cyclopropanecarboxylic acid, 2-[[3-(dimethylamino)-1-piperidinyl]methyl]-)
- 1508105-18-7(1-(4-Methyl-4H-[1,2,4]triazol-3-ylmethyl)-piperidin-4-ylamine)
- 120041-13-6(1,4,7,10-Tetraazacyclododecane-1-carboxaldehyde)
- 1259589-70-2((3R)-3-Amino-2,3-dihydrobenzo[b]furan-6-carbonitrile)
- 1807265-19-5(Ethyl 3-cyano-4-difluoromethyl-2-(trifluoromethyl)phenylacetate)
- 69959-37-1(h-gly-ala-asp-oh)
- 121004-95-3(1-chloro-4-(3,4-dichlorophenyl)phthalazine)
- 2227206-63-3(3-Amino-1-phenylcyclobutan-1-ol hydrochloride)
- 1797183-71-1(N1-(3,5-dimethylphenyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide)
- 507266-70-8(3-bromo-1-methoxynaphthalene)
추천 공급업체
Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
중국 공급자
대량
